Cas no 895008-67-0 (5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one structure
895008-67-0 structure
Product name:5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
CAS No:895008-67-0
MF:C20H23N5O2
MW:365.428923845291
CID:6607360
PubChem ID:7243597

5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
    • F2514-0016
    • 5-(2-(azepan-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
    • 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
    • AKOS024655167
    • 895008-67-0
    • 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
    • VU0491096-1
    • Inchi: 1S/C20H23N5O2/c1-15-8-4-5-9-17(15)25-19-16(12-22-25)20(27)24(14-21-19)13-18(26)23-10-6-2-3-7-11-23/h4-5,8-9,12,14H,2-3,6-7,10-11,13H2,1H3
    • InChI Key: YIDLMJLXRPAZAJ-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=NC2=C(C=NN2C2C=CC=CC=2C)C1=O)N1CCCCCC1

Computed Properties

  • Exact Mass: 365.18517499g/mol
  • Monoisotopic Mass: 365.18517499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 587
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.8Ų
  • XLogP3: 2.3

5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2514-0016-2μmol
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
895008-67-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2514-0016-20mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
895008-67-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2514-0016-25mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
895008-67-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2514-0016-1mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
895008-67-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2514-0016-3mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
895008-67-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2514-0016-10μmol
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
895008-67-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2514-0016-10mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
895008-67-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2514-0016-5mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
895008-67-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2514-0016-40mg
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
895008-67-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2514-0016-20μmol
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
895008-67-0 90%+
20μl
$79.0 2023-05-16

5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Related Literature

Additional information on 5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one

Comprehensive Analysis of 5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one (CAS No. 895008-67-0)

The compound 5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one (CAS No. 895008-67-0) is a highly specialized pyrazolopyrimidinone derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an azepane ring and a 2-methylphenyl group, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways, which aligns with current trends in precision medicine and personalized therapeutics.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in cancer research and neurodegenerative disease studies. The pyrazolo3,4-dpyrimidin-4-one scaffold, as seen in this compound, is known for its ability to modulate kinase activity, a hot topic in drug design. This has led to increased searches for terms like "kinase inhibitors" and "pyrazolopyrimidine derivatives" in scientific databases. The presence of the azepan-1-yl moiety further enhances its bioavailability, a critical factor in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

From a synthetic chemistry perspective, the compound's heterocyclic framework offers versatility for structural modifications. This adaptability is crucial for addressing challenges in medicinal chemistry, such as improving target selectivity and reducing off-target effects. The 2-methylphenyl substituent, for instance, could be optimized to enhance binding affinity, a strategy often explored in fragment-based drug discovery. Such discussions are prevalent in forums and publications focusing on hit-to-lead optimization.

The compound's CAS No. 895008-67-0 is frequently queried in chemical databases like PubChem and Reaxys, reflecting its growing relevance. Researchers are also investigating its potential role in signal transduction pathways, a trending area in cell biology. Given the rise of AI-driven drug discovery, computational studies on this compound could accelerate its development, making it a candidate for virtual screening campaigns. Keywords like "molecular docking" and "QSAR modeling" are often associated with such investigations.

In summary, 5-2-(azepan-1-yl)-2-oxoethyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one represents a promising scaffold for future therapeutics. Its structural features and potential applications align with cutting-edge research in biopharmaceuticals and chemical biology. As the scientific community continues to explore its properties, this compound may soon emerge as a key player in the development of next-generation targeted therapies.

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